N1-Methyl Switch: Potency Differentiation Against NH-Indole Analog (941987-56-0)
In the phenylurea indole series evaluated for ABCG2 inhibition, N1-methylation of the indole ring (as in 941927-35-1) is associated with altered π-system electronic character and transporter binding compared to the NH-indole analog 1-(1H-indol-3-yl)-3-(1-phenylethyl)urea (CAS 941987-56-0). Although direct head-to-head IC50 data for this exact pair are not yet published in the public domain, the structure–activity relationship (SAR) established in the 2023 ABCG2 study demonstrates that extending the π-system of phenylurea indole derivatives—which includes N-alkylation—enhances inhibitory activity [1]. The N-methyl analog is therefore the pharmacologically relevant congener for ABCG2-targeted programs, and substitution with the NH-indole variant risks undefined potency loss.
| Evidence Dimension | ABCG2 inhibitory activity (SAR trend for N-alkyl vs. NH indole) |
|---|---|
| Target Compound Data | N1-methylindole-urea scaffold (941927-35-1); predicted enhanced ABCG2 inhibition based on extended π-system SAR [1] |
| Comparator Or Baseline | 1-(1H-indol-3-yl)-3-(1-phenylethyl)urea (CAS 941987-56-0, NH-indole analog); baseline ABCG2 activity not reported for this exact comparator |
| Quantified Difference | Quantitative IC50 delta not determined for this specific pair; class-level SAR infers N-methyl ≧ NH in ABCG2 potency |
| Conditions | ABCG2-overexpressing cell models; SAR from phenylurea indole derivative library [1] |
Why This Matters
For ABCG2 inhibitor screening, selecting the N-methylindole derivative ensures alignment with the pharmacophore that drives potency in the most advanced series; the NH-indole analog may underperform.
- [1] Li, Y., et al. (2023). Design, synthesis, and biological evaluation of phenylurea indole derivatives as ABCG2 inhibitors. Bioorganic Chemistry, 135, 106481. View Source
